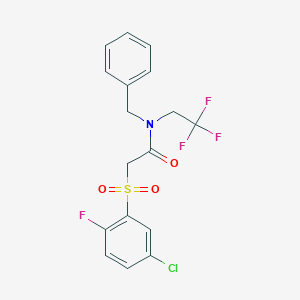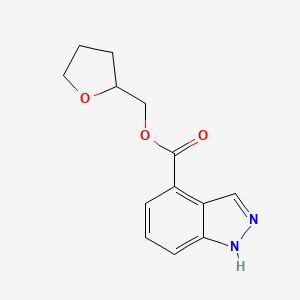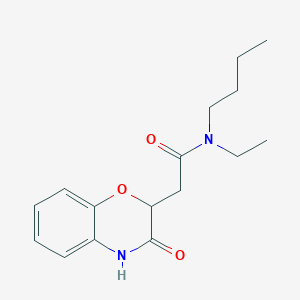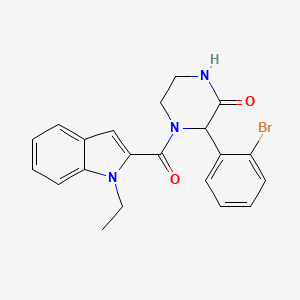
2-chloro-N-(4,4,4-trifluoro-3-hydroxybutyl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-chloro-N-(4,4,4-trifluoro-3-hydroxybutyl)propanamide is an organic compound characterized by the presence of a chloro group, a trifluoromethyl group, and a hydroxybutyl group attached to a propanamide backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(4,4,4-trifluoro-3-hydroxybutyl)propanamide typically involves the reaction of 2-chloropropanoyl chloride with 4,4,4-trifluoro-3-hydroxybutylamine under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The reaction mixture is stirred at a low temperature, often around 0°C to 5°C, to ensure the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined in precise stoichiometric ratios. The reaction conditions are carefully monitored and controlled to optimize yield and purity. The product is then purified using techniques such as distillation, crystallization, or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
2-chloro-N-(4,4,4-trifluoro-3-hydroxybutyl)propanamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The carbonyl group can be reduced back to a hydroxy group.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN₃) or potassium thiocyanate (KSCN).
Major Products
Oxidation: The major product is 2-chloro-N-(4,4,4-trifluoro-3-oxobutyl)propanamide.
Reduction: The major product is this compound.
Substitution: The major products depend on the nucleophile used, such as 2-azido-N-(4,4,4-trifluoro-3-hydroxybutyl)propanamide or 2-thiocyanato-N-(4,4,4-trifluoro-3-hydroxybutyl)propanamide.
Wissenschaftliche Forschungsanwendungen
2-chloro-N-(4,4,4-trifluoro-3-hydroxybutyl)propanamide has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a probe to study enzyme-substrate interactions and protein-ligand binding.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 2-chloro-N-(4,4,4-trifluoro-3-hydroxybutyl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s binding affinity to its target by increasing its lipophilicity and stability. The hydroxy group can form hydrogen bonds with the target, further stabilizing the interaction. The chloro group can participate in nucleophilic substitution reactions, modifying the target’s activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-chloro-N-(4,4,4-trifluoromethyl)propanamide
- 2-chloro-N-(4,4,4-trifluoro-3-oxobutyl)propanamide
- 2-chloro-N-(4,4,4-trifluoro-3-aminobutyl)propanamide
Uniqueness
2-chloro-N-(4,4,4-trifluoro-3-hydroxybutyl)propanamide is unique due to the presence of both a hydroxy group and a trifluoromethyl group, which confer distinct chemical properties. The hydroxy group allows for hydrogen bonding, while the trifluoromethyl group enhances lipophilicity and stability. This combination makes the compound particularly useful in applications requiring specific interactions with biological targets.
Eigenschaften
IUPAC Name |
2-chloro-N-(4,4,4-trifluoro-3-hydroxybutyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11ClF3NO2/c1-4(8)6(14)12-3-2-5(13)7(9,10)11/h4-5,13H,2-3H2,1H3,(H,12,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIODQPNWNWRTAZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCCC(C(F)(F)F)O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11ClF3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.61 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![(1-methylsulfonylpiperidin-4-yl)-[2-(2H-tetrazol-5-yl)pyrrolidin-1-yl]methanone](/img/structure/B7422304.png)

![ethyl N-[4-[[1-(4-methylphenyl)sulfonylpiperidine-3-carbonyl]amino]phenyl]carbamate](/img/structure/B7422312.png)



![[1-oxo-1-(1H-pyrrolo[2,3-b]pyridin-3-yl)propan-2-yl] 5-methylpyridine-2-carboxylate](/img/structure/B7422332.png)

![3-[[3,5-Bis(methoxycarbonyl)-4-methylthiophen-2-yl]sulfonylamino]-5-methylbenzoic acid](/img/structure/B7422336.png)
![5-[(3-Benzamido-3-phenylpropanoyl)amino]benzene-1,3-dicarboxamide](/img/structure/B7422340.png)
![1-(Furan-2-ylmethyl)-2-methyl-3-[[3-[(2-oxopyrrolidin-1-yl)methyl]phenyl]methyl]guanidine;hydrobromide](/img/structure/B7422342.png)
![3-fluoro-5-nitro-N-[3,3,3-trifluoro-1-(4-fluorophenyl)propyl]benzenesulfonamide](/img/structure/B7422355.png)
![Tert-butyl 2-[5-[2-(cyclopropanecarbonylamino)pyridin-4-yl]-1,2,4-oxadiazol-3-yl]pyrrolidine-1-carboxylate](/img/structure/B7422359.png)
![N-[4-fluoro-3-(trifluoromethyl)phenyl]-4-pyridin-3-ylpiperidine-1-carboxamide](/img/structure/B7422378.png)
